3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride

Description

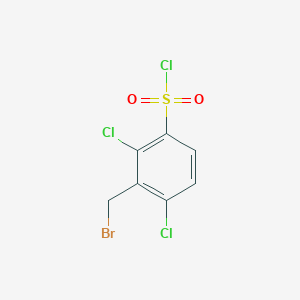

Structural Characterization of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl Chloride

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride . This nomenclature reflects the precise positioning of substituents on the benzene ring scaffold, where the sulfonyl chloride group occupies the primary position, serving as the principal functional group for naming purposes. The compound is uniquely identified through multiple database systems, including the Chemical Abstracts Service registry number 188440-21-3, which provides unambiguous identification across international chemical databases.

The systematic identification extends to specialized database codes, including the Merck Index number MFCD13191917, which facilitates cross-referencing in pharmaceutical and chemical literature. The compound's structural complexity necessitates precise nomenclature to distinguish it from closely related analogs, such as 4-(bromomethyl)-3-chlorobenzene-1-sulfonyl chloride, which differs in substitution pattern and consequently exhibits different chemical properties. The International Chemical Identifier code 1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2 provides complete structural information in a standardized format, while the corresponding International Chemical Identifier Key ZGYRSDUHWLVCRB-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational studies.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C₇H₄BrCl₃O₂S, which indicates a highly halogenated aromatic compound with significant molecular complexity. The molecular weight calculations yield a precise value of 338.44 daltons, with alternative sources reporting minor variations such as 338.43300 daltons, reflecting differences in atomic weight precision standards employed by various analytical laboratories.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |

|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 |

| Hydrogen | 4 | 1.008 | 4.032 |

| Bromine | 1 | 79.904 | 79.904 |

| Chlorine | 3 | 35.453 | 106.359 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 18 | - | 338.435 |

The exact mass determination yields 335.81800 daltons, which represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element. This distinction becomes particularly important in high-resolution mass spectrometry applications where isotopic patterns provide structural confirmation. The compound's halogen content contributes significantly to its molecular weight, with the three chlorine atoms and one bromine atom accounting for approximately 55% of the total molecular mass, reflecting the highly halogenated nature of this synthetic intermediate.

Physicochemical property analysis reveals a calculated logarithmic partition coefficient of 4.89660, indicating high lipophilicity and potential for bioaccumulation in lipid-rich environments. The polar surface area calculation yields 42.52000 square angstroms, suggesting moderate polar character despite the extensive halogenation, primarily attributed to the sulfonyl chloride functional group's contribution to overall molecular polarity.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound reveal important structural features that influence both its solid-state packing and solution-phase conformational behavior. While specific crystallographic data for this exact compound are limited in the available literature, related structures provide valuable insights into the three-dimensional arrangement of similar polyhalogenated benzenesulfonyl chloride derivatives. The molecular architecture is characterized by a planar benzene ring system with substituents adopting specific orientations that minimize steric interactions while maximizing favorable intermolecular contacts.

The bromomethyl substituent exhibits significant conformational flexibility, allowing rotation around the carbon-carbon bond connecting the methyl group to the aromatic ring. This rotational freedom creates multiple low-energy conformations that can be populated in solution, with the relative stabilities influenced by intramolecular interactions between the bromomethyl group and adjacent chlorine substituents. Computational studies suggest that the most stable conformation places the bromomethyl group in a position that minimizes steric clashes with the ortho-chlorine substituent while maximizing favorable van der Waals interactions.

The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. The sulfur-oxygen double bonds exhibit typical sulfonyl characteristics, with bond lengths approximately 1.45 angstroms, while the sulfur-chlorine bond length extends to approximately 2.0 angstroms. These geometric parameters influence the compound's reactivity profile, particularly its susceptibility to nucleophilic attack at the sulfonyl chloride center.

Crystal packing analysis of related compounds reveals that intermolecular interactions are dominated by halogen-halogen contacts and weak hydrogen bonding interactions. The extensive halogenation creates opportunities for halogen bonding, where electron-deficient halogen atoms interact favorably with electron-rich regions of neighboring molecules. These interactions contribute to the solid-state stability and influence melting point characteristics, though specific melting point data for this compound are not consistently reported across sources.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound, revealing characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. ¹H Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to the different proton environments present in the molecule. The aromatic protons exhibit characteristic downfield chemical shifts in the region of 7.0-8.0 parts per million, consistent with electron-withdrawing effects of the multiple halogen substituents and sulfonyl chloride group.

The bromomethyl protons appear as a distinctive singlet in the aliphatic region, typically around 4.5 parts per million, reflecting the deshielding effect of the adjacent bromine atom. The integration pattern confirms the presence of two equivalent protons in the methylene group, supporting the proposed bromomethyl substitution pattern. The chemical shift of these protons is significantly downfield compared to typical methyl groups due to the strong electron-withdrawing nature of bromine.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbon resonances distributed across characteristic regions. The aromatic carbon atoms exhibit chemical shifts in the 120-140 parts per million range, with specific values influenced by the substitution pattern and electronic effects of the attached groups. The bromomethyl carbon appears around 30-35 parts per million, while the sulfonyl carbon resonates significantly downfield due to the electron-withdrawing nature of the attached oxygen atoms and chlorine substituent.

Table 2: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-5 | 7.8-8.0 | doublet | 1H |

| Aromatic H-6 | 7.4-7.6 | doublet | 1H |

| Bromomethyl -CH₂- | 4.4-4.6 | singlet | 2H |

The coupling patterns observed in the aromatic region provide valuable information about the substitution pattern, with ortho-coupling constants typically ranging from 7-8 Hertz, confirming the adjacent positioning of protons on the benzene ring. The absence of coupling for the bromomethyl protons confirms their isolation from other proton-bearing carbons, consistent with the proposed structure.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive structural confirmation for this compound. The sulfonyl chloride functional group exhibits distinctive stretching vibrations, with symmetric and antisymmetric sulfur-oxygen stretches appearing in the 1350-1400 cm⁻¹ region. These bands are typically intense and well-resolved, serving as reliable markers for sulfonyl chloride identification.

The carbon-hydrogen stretching vibrations of the aromatic system appear in the 3000-3100 cm⁻¹ region, characteristic of sp² hybridized carbon-hydrogen bonds. The bromomethyl group contributes additional carbon-hydrogen stretching modes in the 2900-3000 cm⁻¹ range, typical of sp³ hybridized systems. The intensity and position of these bands provide information about the electronic environment of the respective carbon-hydrogen bonds.

Carbon-carbon aromatic stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern and electronic effects of the halogen substituents. The carbon-chlorine stretching vibrations contribute to the fingerprint region below 1300 cm⁻¹, where their assignment requires careful analysis due to coupling with other vibrational modes.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H | 3020-3100 | medium | stretching |

| Aliphatic C-H | 2850-3000 | medium | stretching |

| S=O (asymmetric) | 1370-1400 | strong | stretching |

| S=O (symmetric) | 1150-1200 | strong | stretching |

| Aromatic C=C | 1450-1600 | variable | stretching |

| C-Cl | 600-800 | medium | stretching |

Raman spectroscopy provides complementary vibrational information, particularly valuable for symmetric vibrations that may be weak or absent in infrared spectra. The symmetric sulfur-oxygen stretching mode typically appears as a strong Raman band, while aromatic ring breathing modes contribute characteristic features in the 1000-1200 cm⁻¹ region. The carbon-halogen stretching vibrations are often more clearly resolved in Raman spectra, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 338/340/342, reflecting the isotopic pattern characteristic of compounds containing multiple chlorine and bromine atoms. The isotopic distribution provides immediate confirmation of the halogen content, with the relative intensities following predictable patterns based on natural isotope abundances.

Electron ionization mass spectrometry typically produces extensive fragmentation due to the multiple weak bonds present in the molecule. The most common fragmentation pathway involves loss of the sulfonyl chloride group (SO₂Cl), producing a fragment ion at m/z 219, corresponding to the bromomethyl-dichlorobenzene cation. This fragmentation reflects the relative weakness of the carbon-sulfur bond compared to the aromatic carbon-carbon bonds.

Secondary fragmentation involves loss of the bromomethyl group, either as a neutral brominated species or as charged fragments. The loss of HBr (80 mass units) or Br (79 mass units) produces characteristic fragment ions that provide structural information about the substitution pattern. The dichlorobenzene fragment ions exhibit characteristic isotopic patterns that confirm the presence of two chlorine atoms in the aromatic system.

Chemical ionization mass spectrometry often provides cleaner spectra with enhanced molecular ion abundance, particularly useful for molecular weight confirmation. The protonated molecular ion [M+H]⁺ appears at m/z 339, providing unambiguous molecular weight determination. Adduct formation with common chemical ionization reagents can provide additional structural information and enhance sensitivity for trace analysis.

Table 4: Major Mass Spectrometric Fragment Ions

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

|---|---|---|---|

| 338/340/342 | medium | [M]⁺- | molecular ion |

| 323/325/327 | weak | [M-CH₃]⁺ | methyl loss |

| 259/261 | strong | [M-Br]⁺ | bromine loss |

| 219/221 | strong | [M-SO₂Cl]⁺ | sulfonyl chloride loss |

| 184/186 | medium | [M-Br-SO₂Cl]⁺ | multiple loss |

The fragmentation patterns provide valuable structural information and serve as characteristic fingerprints for compound identification. The relative intensities of fragment ions depend on instrumental conditions and ionization methods, but the mass-to-charge ratios remain consistent and provide reliable identification criteria. Advanced mass spectrometric techniques, such as tandem mass spectrometry, can provide additional structural detail through controlled fragmentation experiments that selectively break specific bonds and map fragmentation pathways.

Properties

IUPAC Name |

3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRSDUHWLVCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578589 | |

| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188440-21-3 | |

| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Brominated Dichlorobenzene Intermediate

The initial step involves the synthesis of a brominated dichlorobenzene derivative, which is a key precursor for the target sulfonyl chloride compound.

- Starting material: ortho-dichlorobenzene

- Reagent: Bromine water

- Catalyst: Reduced iron powder

- Reaction conditions: Temperature maintained between 5 to 35 °C; reaction time 1 to 4 hours

- Process: Bromination is carried out in a bromination kettle under controlled pressure and temperature. The crude product is purified by multi-stage solution crystallization to enhance purity and yield.

- Product: 3,4-dichlorobromobenzene crude product with purity ~91.8%, byproduct 2,3-dichlorobromobenzene ~6.7%.

| Parameter | Details |

|---|---|

| Raw material | ortho-dichlorobenzene |

| Bromine molar ratio | 1:1.1 (ortho-dichlorobenzene:bromine) |

| Temperature | 20–25 °C |

| Reaction time | ~2 hours |

| Purification | Multi-stage crystallization |

| Yield & Purity | ~91.8% purity of 3,4-dichlorobromobenzene |

This brominated intermediate is crucial for subsequent sulfonyl chloride formation.

Conversion to 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl Chloride via Sulfonylation and Chlorosulfonylation

The sulfonyl chloride group is introduced through diazotization and subsequent reaction with thionyl chloride, involving a substituted aniline precursor.

- Key step: Diazotization of a substituted aniline bearing bromomethyl and dichloro substituents, followed by conversion to sulfonyl chloride.

- Diazotization conditions:

- Aniline derivative is dissolved in hydrochloric acid and water.

- Cooled to -5 °C.

- Sodium nitrite solution added dropwise below 0 °C.

- Sodium fluoborate solution added to form fluoboric acid diazonium salt.

- Chlorosulfonylation conditions:

- Thionyl chloride is added dropwise to water and cooled to ~0 °C.

- Cuprous chloride catalyst added.

- Diazoniun fluoroborate salt added in batches at -5 to 0 °C.

- Reaction proceeds overnight at low temperature.

- Work-up:

- Extraction with ethyl acetate.

- Sequential washing with sodium carbonate solution, water, and saturated salt solution.

- Concentration and crystallization at -5 °C.

- Yield: Approximately 79–84% yield of substituted benzene sulfonyl chloride compounds with high purity.

| Step | Conditions & Reagents | Notes |

|---|---|---|

| Diazotization | 2-bromoaniline + HCl + NaNO2 + NaBF4, <0 °C | Formation of fluoboric acid diazonium salt |

| Chlorosulfonylation | Thionyl chloride + CuCl + diazonium salt, -5 to 0 °C | Overnight reaction, extraction, and crystallization |

| Yield | ~79.4% to 84.8% | High purity confirmed by HPLC and NMR |

This method is adaptable for various substituted benzene sulfonyl chlorides, including bromomethyl derivatives.

Alternative Sulfonylation via Direct Sulfonyl Chloride Formation

In some protocols, sulfonyl chlorides are prepared by direct reaction of substituted benzene derivatives with chlorosulfonic acid or thionyl chloride under controlled conditions, followed by purification.

Purification and Characterization

- Multi-stage crystallization is employed to improve purity, particularly to remove positional isomers and by-products.

- Purity assessment is done by gas chromatography, HPLC, and NMR spectroscopy.

- Crystallization temperatures are typically maintained near -5 °C to enhance product crystallinity and yield.

- NMR data confirm the structure and substitution pattern of the sulfonyl chloride products.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Bromination of ortho-dichlorobenzene | Bromine water, reduced iron, 5–35 °C | ~90 | Multi-stage crystallization | High purity 3,4-dichlorobromobenzene |

| Diazotization of substituted aniline | HCl, NaNO2, NaBF4, <0 °C | N/A | Filtration, washing | Formation of diazonium fluoborate salt |

| Chlorosulfonylation | Thionyl chloride, CuCl, -5 to 0 °C | 79–84 | Extraction, crystallization | High yield sulfonyl chloride derivatives |

| Direct sulfonyl chloride formation | Thionyl chloride, catalysts, controlled temp | 60–80 | Extraction, crystallization | Alternative route with variable yields |

Research Findings and Notes

- The bromination step is critical and requires tight temperature control to minimize formation of undesired isomers such as 2,3-dichlorobromobenzene.

- The diazotization and subsequent chlorosulfonylation provide a safe, reliable route to sulfonyl chlorides with good yields and environmental compatibility compared to older methods using harsher reagents.

- The use of fluoboric acid diazonium salts enhances product stability and facilitates cleaner reactions.

- Purification by crystallization at low temperatures is essential to achieve high purity required for industrial applications.

- NMR and HPLC analyses confirm the structural integrity and purity of the final sulfonyl chloride compounds.

Chemical Reactions Analysis

Sulfonyl Chloride Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, participating in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or other derivatives.

Key Reactions:

-

Sulfonamide Formation : Reacts with amines (e.g., tert-butyl thiazol-4-ylcarbamate) under basic conditions (e.g., LiHMDS) to yield sulfonamides. A similar reaction using 4-bromo-3-chlorobenzenesulfonyl chloride achieved a 58% yield (THF, -78°C to RT) .

-

Hydrolysis : Reacts with water or aqueous bases to form sulfonic acids.

Bromomethyl Group Reactivity

The bromomethyl (-CH₂Br) moiety undergoes nucleophilic substitution (SN2) or elimination, depending on reaction conditions.

Key Reactions:

-

Alkylation : Reacts with nucleophiles (e.g., amines, thiols) to form substituted methyl derivatives. For example, 4-(bromomethyl)-1,2-dichlorobenzene reacted with pyrazol-5-amine in DMF/NaH to yield a pyrazole derivative (11% yield) .

-

Radical Pathways : Bromomethyl groups may participate in radical-mediated reactions, as indicated by TEMPO inhibition in sulfonyl chloride synthesis .

Dual Functionalization

The compound’s two reactive sites allow sequential or concurrent modifications:

Mechanistic Considerations

-

SN2 Pathway : The bromomethyl group likely undergoes backside attack by nucleophiles, forming inverted stereochemistry. Steric hindrance from adjacent chlorine substituents may reduce reaction rates .

-

Radical Inhibition : Reactions involving bromomethyl groups may proceed via radical intermediates, as TEMPO significantly reduces yields in analogous systems .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a key player in the construction of diverse chemical architectures.

Key Reactions:

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions: It is utilized in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is employed to synthesize potential pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with specific biological activities.

Applications:

- Antiviral Agents: Research has demonstrated that derivatives of this compound can exhibit antiviral properties against viruses such as dengue. For instance, modifications at specific positions on the benzene ring have been shown to enhance potency against different dengue virus serotypes .

- Targeting Enzymes/Receptors: The compound's sulfonyl chloride group can be used to design inhibitors that target specific enzymes or receptors involved in disease processes.

Material Science

In material science, this compound is utilized for the preparation of polymers and other materials with tailored properties. Its reactivity allows for the incorporation of functional groups into polymer matrices, enhancing their performance characteristics.

Applications:

- Polymer Modification: The sulfonyl chloride functionality enables the introduction of sulfonate groups into polymer chains, which can improve thermal stability and chemical resistance.

- Nanocomposite Development: It can also be used in the synthesis of nanocomposites that exhibit unique electrical or mechanical properties due to the incorporation of nanoparticles.

Biological Studies

This compound plays a significant role in biological studies by modifying biomolecules for functional analysis. This application is crucial for understanding biochemical pathways and interactions.

Applications:

- Bioconjugation: The compound can be used to label biomolecules such as proteins or nucleic acids, allowing researchers to track interactions and functions within biological systems.

- Enzyme Inhibition Studies: By synthesizing specific inhibitors using this compound, researchers can explore enzyme mechanisms and develop potential therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride involves its functional groups:

Bromomethyl Group:

Sulfonyl Chloride Group: Can form sulfonamide bonds with amines, making it useful for modifying proteins and other biomolecules.

Dichloro Groups: Provide stability and influence the reactivity of the compound.

Comparison with Similar Compounds

3-Chloro-4-fluorobenzenesulfonyl Chloride

Chemical Formula : C₆H₃Cl₂FO₂S

Molecular Weight : 229.06 g/mol

Key Differences :

- Substituents: Chlorine (3-position) and fluorine (4-position) instead of bromomethyl and dichloro groups.

- Reactivity : The absence of a bromomethyl group reduces its utility in alkylation reactions. Fluorine’s electron-withdrawing effect enhances sulfonyl chloride reactivity slightly compared to chlorine .

- Applications : Primarily used in fluorinated pharmaceutical intermediates, contrasting with the target compound’s broader applicability in alkylation and cross-coupling.

2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl Chloride

Chemical Formula : C₉H₅BrClN₂O₂S₂

Molecular Weight : 338.63 g/mol

CAS : 1305710-76-2

Key Differences :

- Structural Feature : Incorporates a thiazole ring fused to the sulfonyl chloride group.

- Electronic Effects : The thiazole’s electron-deficient nature increases electrophilicity at the sulfonyl chloride, while the bromophenyl group enables aryl cross-coupling (e.g., Suzuki reactions).

- Applications : Predominantly used in agrochemicals and materials science due to the thiazole moiety’s bioactivity .

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride

Chemical Formula : C₇H₃Cl₂F₃O₂S

Molecular Weight : 295.07 g/mol

CAS : 132481-85-7

Key Differences :

- Substituents: Trifluoromethyl (-CF₃) at position 4, a stronger electron-withdrawing group than bromomethyl.

- Reactivity : The -CF₃ group significantly activates the sulfonyl chloride for nucleophilic attack, making it more reactive than the target compound.

- Applications : Widely used in medicinal chemistry for synthesizing fluorinated drug candidates .

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride

Chemical Formula : C₇H₆Cl₂O₂S₂

Molecular Weight : 257.16 g/mol

CAS : 1539719-37-3

Key Differences :

- Substituents: Methylsulfanyl (-SMe) at position 4, an electron-donating group.

- Reactivity : The -SMe group deactivates the sulfonyl chloride, reducing its electrophilicity compared to the target compound.

- Applications: Limited to niche reactions where reduced reactivity is advantageous, such as controlled sulfonylation .

4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Chemical Formula: C₆H₂BrCl₂O₂S Molecular Weight: Not explicitly listed (estimated ~322.35 g/mol) CAS: 351003-54-8 Key Differences:

- Substitution Pattern : Bromine at position 4 and chlorines at 2 and 6, creating steric hindrance around the sulfonyl chloride.

- Reactivity : Steric effects slow nucleophilic substitution compared to the target compound’s 3-bromomethyl group, which is more accessible for reactions .

Critical Insights

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance sulfonyl chloride reactivity, while electron-donating groups (e.g., -SMe) reduce it.

- Steric Considerations : Bulky substituents (e.g., 2,6-dichloro) impede reaction kinetics compared to the target compound’s accessible bromomethyl group.

- Functional Utility : The bromomethyl group in the target compound enables unique applications in alkylation and metal-catalyzed coupling, distinguishing it from analogs with halogens or heterocycles.

Biological Activity

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a dichlorobenzene ring with a sulfonyl chloride functional group. Its chemical formula is and it is characterized by significant lipophilicity due to the presence of halogen substituents, which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential for this compound in this area .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Specific pathways affected include those involving reactive oxygen species (ROS) and apoptosis-related proteins .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to:

- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes.

- Disruption of Cellular Processes : By interfering with signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Tert-butyl-2-fluorophenol | Structure | Antimicrobial, antioxidant |

| 4-Chloro-3-fluorobenzyl | Structure | Antiviral against DENV |

| 4-Bromomethylphenol | Structure | Anticancer properties |

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonyl chlorides showed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a potential mechanism through which the compound exerts anticancer effects .

Q & A

Q. What are the standard synthetic routes for 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and sulfonation steps. For structurally analogous sulfonyl chlorides (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride), a common approach is reacting a benzene derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group . Subsequent bromination at the methyl position may employ reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Key factors affecting yield include:

- Temperature Control : Excessive heat during sulfonation can lead to decomposition.

- Solvent Choice : Dichloromethane or chloroform is often used to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the pure product .

Q. What purification techniques are recommended for this compound?

Methodological Answer: Purification challenges arise due to the compound’s reactivity and sensitivity to moisture. Recommended methods include:

- Recrystallization : Use non-polar solvents (e.g., hexane/dichloromethane mixtures) to minimize hydrolysis of the sulfonyl chloride group .

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates byproducts (e.g., unreacted bromomethyl precursors) .

- Inert Atmosphere Handling : Conduct purification under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can nucleophilic substitution reactions involving this sulfonyl chloride be optimized?

Methodological Answer: The sulfonyl chloride group is highly electrophilic, making it prone to nucleophilic attack. Optimization strategies include:

- Nucleophile Selection : Amines or alcohols with low steric hindrance improve substitution efficiency. For example, primary amines react faster than secondary amines .

- Solvent Basicity : Use aprotic solvents (e.g., THF) to avoid competing hydrolysis.

- Catalysis : Add catalytic DMAP to accelerate reactions with hindered nucleophiles .

- Byproduct Analysis : Monitor chloride release via argentometric titration to quantify reaction completion .

Q. How do researchers address discrepancies in reported reaction yields across different methodologies?

Methodological Answer: Contradictions in yields often stem from variations in:

- Reagent Purity : Impurities in bromomethyl precursors (e.g., 4-bromobenzyl chloride) can reduce efficiency .

- Moisture Control : Trace water hydrolyzes sulfonyl chloride, lowering yields. Use molecular sieves or anhydrous solvents .

- Scale-Up Effects : Batch reactors may show lower yields compared to continuous flow systems due to mixing inefficiencies .

Resolution : Conduct controlled replicates with standardized reagents and document environmental conditions (humidity, temperature) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The bromomethyl and sulfonyl chloride groups pose significant hazards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste facilities .

- First Aid : Immediate washing with water is required for skin contact; seek medical attention if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.